1-Bromo-2-iodo-3,5,6-trifluorobenzene
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Overview
Description
1-Bromo-2-iodo-3,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBrF3I and a molecular weight of 336.88 g/mol . This compound is characterized by the presence of bromine, iodine, and three fluorine atoms attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-iodo-3,5,6-trifluorobenzene typically involves halogen exchange reactions. One common method is the bromination of 2-iodo-3,5,6-trifluorobenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-Bromo-2-iodo-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with a Grignard reagent can yield a variety of substituted benzene derivatives .
Scientific Research Applications
1-Bromo-2-iodo-3,5,6-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-3,5,6-trifluorobenzene depends on its application. In chemical reactions, its halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions . In biological systems, the compound’s halogenation pattern can influence its interaction with molecular targets, such as enzymes or receptors, potentially leading to specific biological effects .
Comparison with Similar Compounds
1-Bromo-2-iodo-3,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
1-Bromo-2,3,5,6-tetrafluorobenzene: Contains an additional fluorine atom, which can alter its reactivity and applications.
1-Bromo-3,4,5-trifluorobenzene: Another trifluorinated derivative with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct reactivity and versatility in various applications .
Properties
Molecular Formula |
C6HBrF3I |
---|---|
Molecular Weight |
336.88 g/mol |
IUPAC Name |
3-bromo-1,2,5-trifluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBrF3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
InChI Key |
JDTAYNPENYHOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)I)Br)F)F |
Origin of Product |
United States |
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